m-(Isopropylamino)phenol

説明

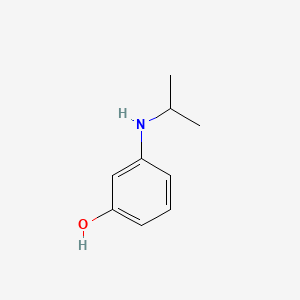

m-(Isopropylamino)phenol: is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, where the hydroxyl group is substituted with an isopropylamino group at the meta position

準備方法

Synthetic Routes and Reaction Conditions:

Nucleophilic Aromatic Substitution: One common method for synthesizing m-(Isopropylamino)phenol involves the nucleophilic aromatic substitution of a suitable precursor, such as m-nitrophenol, with isopropylamine under basic conditions.

Reductive Amination: Another method involves the reductive amination of m-hydroxybenzaldehyde with isopropylamine in the presence of a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions:

Oxidation: m-(Isopropylamino)phenol can undergo oxidation reactions to form quinones.

Reduction: Reduction of this compound can lead to the formation of hydroquinones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

科学的研究の応用

m-(Isopropylamino)phenol applications in scientific research:

m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics and related materials . Phenol and its chemical derivatives are essential for the production of polycarbonates and epoxides resins . Condensation with acetone produces bisphenol-A, a key precursor to polycarbonates and epoxide resins .

Uses of Phenol and Phenolic Compounds:

- Perfumes and artificial flowers .

- Antioxidants in food .

- Precursors for plastics .

- Drugs, most notably aspirin, herbicides, and pharmaceutical drugs .

- Component of industrial paint strippers .

- Local anesthetic for otology procedures .

- Treatment for sore throat and oral analgesics .

- Treatment of ingrown toe and finger nails .

- Neurolytic treatment of sensory knee nerves to relieve chronic pain associated with osteoarthritis .

- Additives for thermal paper manufacture .

- Modified polyamide and compounding ingredient for the manufacture of car tires .

- Flame retardants .

- Automotive and other transportation equipment .

- Optical media such as DVDs .

- Electrical/electronic equipment and construction .

- Linings inside drinking water pipes .

- Thermal and carbonless paper coatings .

- Foundry casting .

作用機序

The mechanism of action of m-(Isopropylamino)phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Phenol: The parent compound, phenol, has a hydroxyl group attached to a benzene ring.

p-(Isopropylamino)phenol: This isomer has the isopropylamino group at the para position, which can lead to different reactivity and properties compared to the meta isomer.

o-(Isopropylamino)phenol: This isomer has the isopropylamino group at the ortho position, which also affects its chemical behavior and applications.

Uniqueness: The meta position allows for distinct interactions with other molecules and can lead to different biological and chemical properties compared to its ortho and para isomers .

生物活性

m-(Isopropylamino)phenol, known chemically as 3-(propan-2-ylamino)phenol, is an organic compound with the molecular formula C9H13NO. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of its biological activity, including antimicrobial and antioxidant properties, along with relevant case studies and research findings.

Overview of Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial effects against various pathogens. It has been studied for its efficacy in inhibiting bacterial growth, which is crucial for developing new antimicrobial agents.

- Antioxidant Activity : The compound also demonstrates antioxidant properties, which are essential for combating oxidative stress in biological systems. This activity can contribute to its potential therapeutic applications in diseases associated with oxidative damage.

The biological effects of this compound can be attributed to its phenolic structure, which is known for several key mechanisms:

- Inhibition of Enzymatic Activity : Phenolic compounds often inhibit enzymes involved in inflammation and microbial growth. For instance, studies have shown that similar phenolic compounds can inhibit cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to reduced inflammation .

- Radical Scavenging : The antioxidant activity is primarily due to the ability of this compound to scavenge free radicals, thereby preventing cellular damage .

Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The compound was particularly effective against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

Antioxidant Activity

In another study focusing on the antioxidant capabilities of this compound, it was found to significantly reduce oxidative stress markers in vitro. The compound exhibited a dose-dependent increase in radical scavenging activity, with an IC50 value of approximately 30 µg/mL .

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 20 |

| 30 | 50 |

| 100 | 85 |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy. Preliminary studies suggest that the compound is rapidly absorbed and metabolized in vivo, with a half-life that supports frequent dosing regimens if developed into a therapeutic agent.

Environmental Impact

Research has also highlighted the environmental significance of this compound. It has been studied for its biodegradability by microalgae, showing promising results in wastewater treatment applications. Microalgae effectively degrade this compound, which suggests potential uses in bioremediation strategies .

特性

IUPAC Name |

3-(propan-2-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJZDFBTZXYTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178034 | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23478-16-2 | |

| Record name | 3-[(1-Methylethyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23478-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023478162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(isopropylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。